3-[(Prop-2-en-1-yl)sulfanyl]pyridazine
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Overview
Description
3-[(Prop-2-en-1-yl)sulfanyl]pyridazine is a heterocyclic compound containing a pyridazine ring substituted with a prop-2-en-1-ylsulfanyl group. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with prop-2-en-1-ylsulfanyl reagents under specific conditions. One common method involves the nucleophilic substitution reaction of a halogenated pyridazine with prop-2-en-1-ylthiol in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: A compound with similar structural features but different biological activities.
Pyridazinone derivatives: Compounds with a similar pyridazine core but different substituents and biological properties.
Uniqueness
3-[(Prop-2-en-1-yl)sulfanyl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
915299-92-2 |
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Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
3-prop-2-enylsulfanylpyridazine |
InChI |
InChI=1S/C7H8N2S/c1-2-6-10-7-4-3-5-8-9-7/h2-5H,1,6H2 |
InChI Key |
XWIIZIAEQKHXRI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=CC=C1 |
Origin of Product |
United States |
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